N-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methoxyaniline, 2-furylboronic acid, and 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. The synthesis may involve:
Coupling Reactions: Using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Cyclization: Formation of the pyrazolo[1,5-a]pyrimidine ring through cyclization reactions.
Amidation: Introduction of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include:
Catalyst Optimization: Using efficient catalysts to speed up the reaction.
Purification Techniques: Employing crystallization, chromatography, or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigating its effects on cellular processes and pathways.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Inhibiting the activity of enzymes involved in disease pathways.
Receptor Binding: Binding to receptors on cell surfaces to modulate cellular responses.
Pathway Modulation: Affecting signaling pathways within cells to alter their function.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- N-(5-chloro-2-methoxyphenyl)-5-(2-pyridyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern and the presence of the furyl group, which may confer distinct biological activities compared to similar compounds.
Properties
Molecular Formula |
C19H12ClF3N4O3 |
---|---|
Molecular Weight |
436.8g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H12ClF3N4O3/c1-29-14-5-4-10(20)7-11(14)25-18(28)13-9-17-24-12(15-3-2-6-30-15)8-16(19(21,22)23)27(17)26-13/h2-9H,1H3,(H,25,28) |
InChI Key |
XHQJJACIOJPRBN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)F |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)F |
Origin of Product |
United States |
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